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Compound of Interest

Compound Name: Fmoc-D-His(Clt)-OH
CAS No.: 1272755-56-2
Cat. No.: B2896589
. J

For researchers and scientists in the field of drug development and peptide chemistry, the
incorporation of histidine residues into a synthetic peptide sequence presents a unique and
significant set of challenges. The imidazole side chain of histidine is a powerful nucleophile and
a base, which creates a high propensity for side-chain acylation and, most critically,
racemization of the a-carbon during the carboxyl activation step required for peptide bond
formation.[1][2] These side reactions can severely compromise the stereochemical integrity,
purity, and ultimate biological activity of the target peptide.

To circumvent these issues, chemically protected histidine derivatives are essential. This guide
provides a deep-dive into Fmoc-D-His(CIt)-OH, a specialized building block designed for
robust and high-fidelity solid-phase peptide synthesis (SPPS). We will explore its chemical
architecture, the strategic rationale behind its dual-protecting group scheme, and provide a
field-proven protocol for its successful application.

Part 1: Core Chemical and Structural Properties

Fmoc-D-His(CIt)-OH is a derivative of the non-natural D-enantiomer of histidine. Its structure is
engineered for seamless integration into the Fmoc-SPPS workflow. The D-configuration is often
intentionally designed into therapeutic peptides to enhance stability against enzymatic
degradation.
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Property Value Source(s)
N-a-(9-
Chemical Name Fluorenylmethoxycarbonyl)-N- [3]

im-(2-chlorotrityl)-D-histidine

Molecular Formula Ca0H32CIN30a4 [3]
Molecular Weight 654.15 g/mol [3]
CAS Number 1272755-56-2 [3]
Appearance White to off-white powder [3]

. L Fmoc Solid-Phase Peptide
Primary Application ) [3]
Synthesis (SPPS)

Chemical Structure Visualization

The molecule's architecture consists of three key functional components: the core D-histidine
amino acid, the base-labile Fmoc group protecting the a-amine, and the acid-labile 2-
Chlorotrityl (Clt) group protecting the imidazole side chain.

Caption: Chemical structure of Fmoc-D-His(Clt)-OH.

Part 2: The Rationale of the Dual-Protection Strategy

The efficacy of Fmoc-D-His(CIt)-OH in SPPS stems from the orthogonal nature of its two
protecting groups. Each group is stable to the conditions required to remove the other, allowing
for precise, stepwise control over the synthesis.

The a-Amino Protection: The Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern SPPS. Its
removal is achieved under mild, non-acidic conditions, preserving acid-labile side-chain
protecting groups and the resin linkage.

Mechanism of Deprotection: The key to the Fmoc group's lability is the acidic nature of the
proton at the 9-position of the fluorene ring system.[4] Treatment with a secondary amine base,
typically piperidine in DMF, initiates a (3-elimination reaction.[4][5] The base abstracts the acidic
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proton, leading to the collapse of the carbamate and the release of the free amine, carbon
dioxide, and a highly reactive dibenzofulvene (DBF) intermediate. The excess piperidine in the
reaction mixture then acts as a scavenger, trapping the DBF to form a stable adduct, thus
driving the reaction to completion.[4]

Caption: The Fmoc deprotection cycle in SPPS.

The Imidazole Side-Chain Protection: The 2-Chlorotrityl
(Clt) Group

Protecting the imidazole ring is non-negotiable for preventing racemization.[1] While the trityl
(Trt) group is most common, the 2-Chlorotrityl (Clt) group offers distinct advantages.

Causality of CIt Selection:

o Acid Lability: The CIt group is highly acid-labile, ensuring its complete and clean removal
during the final cleavage step with trifluoroacetic acid (TFA).[6]

e Enhanced Stability: The electron-withdrawing chlorine atom on one of the phenyl rings
makes the CIt group significantly more stable to mild acids compared to the standard Trt
group.[3] This is a critical feature. During a long or difficult synthesis, repeated cycles of
coupling and deprotection can lead to minor "bleeding" or premature cleavage of a less
stable group like Trt. The enhanced stability of Clt minimizes this risk, preventing the
accumulation of deletion sequences with unprotected histidine side chains.[3]

¢ Reduced Racemization: By sterically hindering the imidazole nitrogen, the CIt group
effectively prevents it from catalyzing the deprotonation of the a-carbon during activation,
thus preserving the stereochemical integrity of the D-histidine residue. Studies have shown
that Clt-protected histidine can lead to less racemization compared to its Trt-protected
counterpart during slow coupling reactions.

Part 3: Experimental Workflow: Application in Fmoc-
SPPS

This protocol outlines the manual incorporation of Fmoc-D-His(CIt)-OH into a growing peptide
chain on a solid support. The quantities are based on a 0.1 mmol synthesis scale.
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Step-by-Step Methodology

1. Resin Preparation and Swelling:

» Place the peptide-resin (1 equivalent, e.g., 0.1 mmol) in a suitable solid-phase reaction
vessel.

e Add N,N-Dimethylformamide (DMF, ~10 mL per gram of resin) and allow the resin to swell for
at least 30-60 minutes with gentle agitation. This ensures that all reactive sites are
accessible.

e Drain the DMF from the vessel.

2. N-Terminal Fmoc Deprotection:

e Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[7]
o Agitate the mixture for 3 minutes at room temperature.

» Drain the deprotection solution.

» Repeat the addition of 20% piperidine in DMF and agitate for an additional 5-7 minutes to
ensure complete deprotection.

 Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of
piperidine and the dibenzofulvene adduct.

» Self-Validation Check: Perform a Kaiser test. A positive result (deep blue beads) confirms the
presence of a free primary amine, indicating successful deprotection.[8]

3. Fmoc-D-His(ClIt)-OH Activation and Coupling:

¢ In a separate vial, dissolve Fmoc-D-His(ClIt)-OH (3-5 equivalents, 0.3-0.5 mmol) and a
suitable coupling agent like HBTU (0.95 equivalents relative to the amino acid) in a minimal
volume of DMF.

e Add a tertiary base, N,N-Diisopropylethylamine (DIPEA), at 2 equivalents relative to the
amino acid, to the activation mixture. Allow the solution to pre-activate for 1-2 minutes. The
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base is crucial for activating the coupling reagent and neutralizing the proton released during
amide bond formation.

Immediately add the activated amino acid solution to the deprotected peptide-resin.
Agitate the reaction mixture at room temperature for 1-2 hours, or until coupling is complete.

Self-Validation Check: Perform a Kaiser test. A negative result (yellow/colorless beads)
indicates the successful consumption of all free amines, signifying complete coupling.[8]

. Washing:
Drain the coupling solution from the reaction vessel.

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and
byproducts. The resin is now ready for the next synthesis cycle.

. Final Cleavage and Global Deprotection:

After the entire peptide sequence is assembled, wash the final peptide-resin with
dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum.

Prepare a cleavage cocktail, typically 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5%
water. TIPS is a critical scavenger that traps the reactive trityl cations released from the Clt
group, preventing re-attachment to other nucleophilic residues like tryptophan or methionine.

Add the cleavage cocktail to the dried resin (~10 mL per gram of resin) and allow the
reaction to proceed for 2-3 hours at room temperature with occasional agitation.

Filter the resin and collect the filtrate containing the cleaved peptide.

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl
ether.

Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
The peptide is now ready for purification by HPLC.

Comprehensive Synthesis Workflow Diagram
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Caption: Full workflow for Fmoc-D-His(CIt)-OH incorporation in SPPS.

Conclusion and Expert Recommendations

Fmoc-D-His(CIt)-OH is a high-performance building block that provides a robust solution to the
inherent challenges of histidine chemistry in peptide synthesis. Its key advantage lies in the
enhanced stability of the Clt protecting group over the more common Trt group, which provides
an added layer of security against premature deprotection and subsequent side reactions,
particularly in complex or lengthy syntheses.

As a Senior Application Scientist, | recommend the use of Fmoc-D-His(ClIt)-OH in the following

scenarios:

o Synthesis of long peptides (>20 residues): Where the cumulative risk of side-chain
deprotection with less stable groups increases with each cycle.

e Sequences with slow coupling kinetics: When prolonged activation times are necessary, the
risk of racemization is higher, and the superior protection offered by Clt is beneficial.

» High-value therapeutic peptides: Where maximizing purity and stereochemical fidelity is
paramount to ensure optimal biological activity and minimize immunogenic contaminants.

By understanding the chemical principles behind its design and adhering to validated protocols,
researchers can confidently leverage Fmoc-D-His(CIt)-OH to achieve higher purity and yield in
the synthesis of challenging histidine-containing peptides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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